molecular formula C4H9Cl2NO2 B602060 (S)-Methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 112346-82-4

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Cat. No. B602060
M. Wt: 174.03
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 2-amino-3-chloropropanoate hydrochloride” is a serine derivative . It has a CAS Number of 33646-31-0 and a molecular weight of 174.03 . The IUPAC name for this compound is methyl 2-amino-3-chloropropanoate hydrochloride .


Molecular Structure Analysis

The InChI code for “(S)-Methyl 2-amino-3-chloropropanoate hydrochloride” is 1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H . The InChI key is POPBCSXDEXRDSX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-3-chloropropanoate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Chiral Compounds : (S)-2-Chloroalkanoic acids, including derivatives of (S)-2-amino acids like (S)-2-chloropropanoic acid, are synthesized for their high enantiomeric purity, which is crucial in the production of chiral compounds in organic synthesis (Koppenhoefer & Schurig, 2003).

  • Optical Resolution in Chemistry : The study of racemic structures of (RS)-2-amino-3-chloropropanoic acid hydrochloride and its conversion to optically pure (R)- and (S)-forms via optical resolution by preferential crystallization highlights its importance in the field of stereoisomer separation (Shiraiwa et al., 1996).

  • Pharmaceutical Research : Research into the synthesis of various compounds for potential pharmaceutical applications, such as anticancer activities, utilizes derivatives of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride. These studies involve structural modification of model compounds and the exploration of their biological activities (Rayes et al., 2020).

  • Material Science and Corrosion Inhibition : Investigations into the adsorption of Schiff bases derived from L-Tryptophan on stainless steel surfaces for preventing corrosion in acidic environments utilize derivatives of this compound. These studies combine experimental techniques and theoretical calculations (Vikneshvaran & Velmathi, 2017).

  • Enzymatic Synthesis for Herbicide Intermediates : The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives, crucial in herbicide production, has been achieved using novel microbial esterases. This research demonstrates the biotechnological potential of these compounds (Cao et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (2S)-2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

CAS RN

112346-82-4
Record name 3-Chloro-D-alanine methyl ester hydrochloride
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